Ethyl 2-cyano-3-morpholinoacrylate

Overview

Description

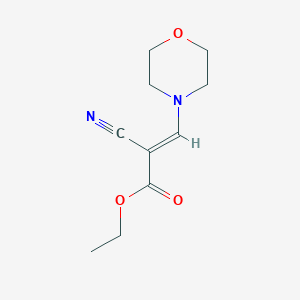

Ethyl 2-cyano-3-morpholinoacrylate is a chemical compound with the molecular formula C10H14N2O3 and a molecular weight of 210.23 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a cyano group, a morpholine ring, and an acrylate moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-3-morpholinoacrylate can be synthesized through the reaction of ethyl cyanoacetate with morpholine and an appropriate aldehyde under basic conditions. The reaction typically involves the use of a base such as sodium ethoxide or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-morpholinoacrylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Ethyl 2-cyano-3-morpholinoacrylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

Industry: It is utilized in the production of adhesives, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-morpholinoacrylate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the morpholine ring can interact with various biological receptors. These interactions can lead to the modulation of cellular processes and the exertion of biological effects .

Comparison with Similar Compounds

Similar Compounds

Ethyl 2-cyano-3-phenylacrylate: Similar in structure but with a phenyl group instead of a morpholine ring.

Ethyl 2-cyano-3-ethoxyacrylate: Contains an ethoxy group instead of a morpholine ring.

Uniqueness

Ethyl 2-cyano-3-morpholinoacrylate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in various research and industrial applications .

Biological Activity

Ethyl 2-cyano-3-morpholinoacrylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article will explore its synthesis, biological properties, and relevant case studies demonstrating its efficacy in various applications.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of ethyl cyanoacetate with morpholine and an appropriate aldehyde or ketone under basic conditions. This process can yield a variety of derivatives, each with unique biological activities.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the cyano group have shown promising results against various cancer cell lines.

| Compound | Cell Line | IC50 (µg/ml) |

|---|---|---|

| This compound | MCF-7 (Breast cancer) | 134.22 |

| This compound | B16 (Mouse melanoma) | 188.70 |

| This compound | HepG2 (Liver cancer) | 204.30 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound demonstrated notable activity against MCF-7 and HepG2 cell lines, suggesting its potential as an anticancer agent .

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells and inhibition of specific signaling pathways associated with tumor growth. The presence of the cyano group is believed to enhance the reactivity of the compound, allowing it to interact effectively with cellular targets.

Case Studies

-

Study on Anticancer Efficacy :

A study conducted by Kuberkar et al. evaluated several derivatives of cyanoacrylates, including this compound. The results indicated significant cytotoxic effects on various cancer cell lines, particularly MCF-7 and HepG2, with IC50 values comparable to standard chemotherapeutic agents like Doxorubicin . -

Research on Antimicrobial Properties :

Another investigation explored the antimicrobial activity of related cyano compounds against bacterial strains such as Klebsiella pneumoniae. The findings suggested that these compounds could serve as potential leads in developing new antimicrobial agents .

Properties

IUPAC Name |

ethyl (E)-2-cyano-3-morpholin-4-ylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-2-15-10(13)9(7-11)8-12-3-5-14-6-4-12/h8H,2-6H2,1H3/b9-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEUHJKUDMBBWLQ-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CN1CCOCC1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/N1CCOCC1)/C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660499 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.